molecular formula C14H15BrN2O3S B7456401 4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide

4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide

Cat. No. B7456401
M. Wt: 371.25 g/mol
InChI Key: QUKUBIZUDJXRLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamides, which are widely used in the treatment of bacterial infections.

Mechanism of Action

The mechanism of action of 4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes involved in the progression of various diseases. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and physiological effects:
Studies have shown that 4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide has a range of biochemical and physiological effects. It has been shown to reduce the growth of cancer cells, inhibit the activity of bacterial enzymes, and reduce inflammation in animal models. However, further studies are needed to fully understand the effects of this compound on the human body.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. Its unique chemical structure and mechanism of action make it a promising target for drug development. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the research on 4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide. One direction is to investigate its potential as a drug candidate for the treatment of cancer, bacterial infections, and inflammatory diseases. Another direction is to study its mechanism of action in more detail to better understand its effects on the human body. Additionally, further studies are needed to evaluate its toxicity and side effects in preclinical and clinical trials. Finally, research is needed to develop new synthetic methods for the production of this compound to improve its yield and purity.

Synthesis Methods

The synthesis of 4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide involves the reaction of 4-bromo-3-nitrobenzoic acid with ethyl alcohol and sodium hydroxide to produce 4-bromo-3-ethoxybenzoic acid. This acid is then reacted with 4-methylpyridine-2-amine and sulfur trioxide to produce 4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. The final product is obtained by reducing the nitro group to an amino group using hydrogen gas and palladium catalyst.

Scientific Research Applications

4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide has shown promising results in scientific research as a potential drug candidate for the treatment of various diseases. This compound has been studied for its activity against cancer cells, bacterial infections, and inflammatory diseases. It has also been investigated for its potential as an inhibitor of enzyme targets involved in various diseases.

properties

IUPAC Name

4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3S/c1-3-20-13-9-11(4-5-12(13)15)21(18,19)17-14-8-10(2)6-7-16-14/h4-9H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKUBIZUDJXRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=CC(=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.